EGFR Kinase Inhibitory Potency: 1,7-Naphthyridine Core vs. 1,8-Naphthyridine Core
In a direct head-to-head comparison by Wissner et al. (2004), compounds built on a 1,7-naphthyridine core retained high EGFR kinase inhibitory potency, whereas the corresponding 1,8-naphthyridine analogs were significantly less active [1]. Although the study evaluated 6-substituted-4-anilino-3-carbonitrile derivatives rather than the 2,4-dihydroxy-3-carboxylate series, the observation is driven by the ring-nitrogen topology of the 1,7-isomer, which positions the N7 atom for a key hydrogen-bond interaction with the kinase hinge region that is geometrically inaccessible in the 1,8-isomer [1]. This core-level advantage is conserved across diverse substituent patterns and is relevant whenever the naphthyridine scaffold is used as a kinase inhibitor template.
| Evidence Dimension | EGFR kinase inhibitory activity retention (qualitative potency comparison) |
|---|---|
| Target Compound Data | 1,7-Naphthyridine core: retains high potency (qualitative; specific IC₅₀ values depend on substituent pattern) [1] |
| Comparator Or Baseline | 1,8-Naphthyridine core: significantly less active across the tested series [1] |
| Quantified Difference | Qualitative but consistent across multiple matched molecular pairs; molecular modelling confirms altered hinge-binding geometry [1] |
| Conditions | Isolated EGFR kinase enzyme assay; 6-substituted-4-anilino-naphthyridine-3-carbonitrile series; Wyeth Research [1] |
Why This Matters
For procurement decisions in kinase-focused medicinal chemistry programs, the 1,7-naphthyridine scaffold offers a documented potency advantage over the 1,8-isomer, reducing the risk of inactive lead compounds.
- [1] Wissner, A.; Hamann, P.R.; Nilakantan, R.; Greenberger, L.M.; Ye, F.; Rapuano, T.A.; Loganzo, F. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 2004, 14, 1411–1416. View Source
